molecular formula C21H23N3O5S B6481552 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide CAS No. 886912-27-2

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide

Cat. No.: B6481552
CAS No.: 886912-27-2
M. Wt: 429.5 g/mol
InChI Key: UJIRSHYHAZMRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide (CAS 886912-27-2) is a synthetic organic compound with a molecular formula of C21H23N3O5S and a molecular weight of 429.49 g/mol. This complex molecule features a 1,3,4-oxadiazole core linked to a methanesulfonylphenyl group and a benzamide substituted with a pentyloxy chain. The presence of the sulfonyl group is known to enhance solubility and bioavailability, while the pentyloxy chain may influence interactions with lipid membranes, making this compound a subject of interest in medicinal chemistry research . This compound is part of the N-(1,3,4-oxadiazol-2-yl)benzamide class of molecules, which have been identified in scientific studies as promising scaffolds for antibacterial development . Research on analogous compounds has demonstrated potent bacteriostatic activity against a range of drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains (VISA and VRSA) . Some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been reported to function as multi-targeting antibacterial agents, with mechanisms that may include bacterial membrane depolarization and disruption of essential biosynthetic pathways, such as menaquinone production . Furthermore, structurally related 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory and anti-cancer potential, highlighting the versatility of this chemical class in pharmacological research . This product is supplied for non-human research applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-3-4-5-13-28-17-8-6-7-16(14-17)19(25)22-21-24-23-20(29-21)15-9-11-18(12-10-15)30(2,26)27/h6-12,14H,3-5,13H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRSHYHAZMRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of a methanesulfonyl group enhances its solubility and reactivity. The molecular formula is C16H18N4O5SC_{16}H_{18}N_{4}O_{5}S with a molecular weight of approximately 378.40 g/mol.

Biological Activity Overview

Research indicates that compounds with oxadiazole rings often exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Many oxadiazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that oxadiazole compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : The structural features may contribute to the modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to:

  • Interaction with Enzymes : The oxadiazole moiety can interact with enzyme active sites, potentially inhibiting their function.
  • Formation of Reactive Intermediates : The methanesulfonyl group may undergo biotransformation to form reactive intermediates that can interact with cellular macromolecules.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.

Antimicrobial Studies

A study conducted on oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies revealed that this compound could inhibit the growth of human cancer cell lines. For example, it showed a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Anti-inflammatory Effects

Research indicated that the compound could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Effects
This compoundYesYesYes
N-[5-(4-methylsulfonylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamideModerateNoNo
N-(5-(4-methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamideYesYesModerate

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Case Study 1 : A clinical trial evaluated the use of an oxadiazole derivative in patients with chronic inflammatory diseases. Results showed significant improvement in symptoms and reduced markers of inflammation .
  • Case Study 2 : Research on a related compound demonstrated promising results in preclinical models for treating breast cancer. The study indicated enhanced efficacy when combined with conventional chemotherapy agents .

Scientific Research Applications

Antitumor Properties

Research indicates that compounds containing oxadiazole moieties exhibit notable antitumor activities. For instance, studies have shown that derivatives similar to N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antibacterial Activity

The presence of the methanesulfonyl group contributes to the antibacterial properties of the compound. Investigations have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The ability to modify the benzamide core allows for the exploration of structure-activity relationships (SAR) in drug design.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Research has focused on its binding affinity to specific receptors and enzymes, providing insights into its therapeutic potential.

Case Studies

StudyFocusFindings
Study AAntitumor efficacyDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAntibacterial propertiesShowed effective inhibition against Gram-positive bacteria with low cytotoxicity to human cells.
Study CMechanistic insightsRevealed that the compound induces apoptosis through mitochondrial pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its methanesulfonylphenyl and pentyloxy groups. Comparisons with similar 1,3,4-oxadiazole derivatives highlight key trends:

Key Observations:

Sulfonyl/Sulfamoyl Groups :

  • The methanesulfonyl group in the target compound is structurally analogous to the sulfamoyl groups in LMM5 and LMM11, which are critical for antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • In contrast, 4-fluoromethyl (Compound 13) and 4-chloro (Compound 15) substituents enhance Ca²⁺/calmodulin inhibition, suggesting electronic effects (e.g., electronegativity) modulate target binding .

Alkoxy Chains :

  • The 3-pentyloxy group in the target compound provides greater lipophilicity compared to shorter chains (e.g., isopropoxy in Compound 8, ), which may improve membrane permeability .
  • OZE-III’s pentanamide group (similar chain length) demonstrates potent antimicrobial activity against Staphylococcus aureus, highlighting the role of lipophilic groups in disrupting bacterial membranes .

Synthetic Feasibility :

  • Yields for oxadiazole derivatives vary widely (12–58%), influenced by substituent steric and electronic factors. For example, bromo-substituted Compound 7 (50% yield) is more efficiently synthesized than trifluoromethyl-substituted analogs (15% yield) .
  • High purity (>95%) is consistently achieved across derivatives, underscoring robust purification protocols .

Pharmacokinetic Considerations

  • Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism, whereas alkoxy chains may undergo CYP450-mediated oxidation, necessitating structural tweaks for prolonged half-life .

Preparation Methods

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is constructed through cyclization of 3-(pentyloxy)benzoyl hydrazide with 4-methanesulfonylbenzoyl chloride . This reaction typically employs polyphosphoric acid (PPA) as a cyclizing agent under reflux conditions (120–130°C, 6–8 hours). The mechanism involves dehydration and intramolecular nucleophilic attack, yielding the oxadiazole intermediate:

3-(Pentyloxy)benzoyl hydrazide+4-Methanesulfonylbenzoyl chloridePPA, 130°CN-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide\text{3-(Pentyloxy)benzoyl hydrazide} + \text{4-Methanesulfonylbenzoyl chloride} \xrightarrow{\text{PPA, 130°C}} \text{this compound}

Key parameters influencing this step include:

  • Molar ratio : A 1:1.2 ratio of hydrazide to acyl chloride minimizes side reactions.

  • Catalyst loading : 15–20% w/w PPA ensures efficient cyclization.

  • Reaction time : Extending beyond 8 hours leads to decomposition, reducing yield by ~12%.

Key Intermediates and Their Characterization

3-(Pentyloxy)benzoyl Hydrazide

Synthesis :

  • Alkylation : 3-Hydroxybenzoic acid reacts with 1-bromopentane in the presence of K₂CO₃ (DMF, 80°C, 12 hours) to form 3-(pentyloxy)benzoic acid.

  • Hydrazide Formation : The acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with hydrazine hydrate (EtOH, 0°C, 4 hours).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 1.75–1.25 (m, 8H, CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

4-Methanesulfonylbenzoyl Chloride

Synthesis :
4-Chlorobenzoic acid is sulfonylated with methanesulfonic acid using AlCl₃ as a catalyst (110°C, 4 hours), followed by chlorination with SOCl₂.

Characterization :

  • Melting Point : 98–100°C.

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 144.5 (C-SO₂), 129.8–127.6 (Ar-C), 44.1 (SO₂CH₃).

Optimization of Reaction Conditions

Cyclization Efficiency

A comparative study of cyclizing agents revealed the following yields:

Cyclizing AgentTemperature (°C)Time (h)Yield (%)
PPA130678
POCl₃110865
Conc. H₂SO₄1001052

PPA outperforms other agents due to its dual role as a solvent and catalyst, facilitating both dehydration and ring closure.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics by stabilizing intermediates. Acetonitrile is preferred for its low solubility toward the product, enabling facile precipitation.

Purification and Isolation Techniques

Crude product purification involves:

  • Recrystallization : Dissolution in hot ethanol (80°C) and gradual cooling to 4°C yields 85–90% pure compound.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes residual hydrazide and acyl chloride.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
PPA-mediated cyclization7895High
POCl₃-assisted cyclization6588Moderate
Microwave-assisted synthesis8297Low

Microwave methods reduce reaction time (2 hours) but require specialized equipment.

Challenges and Troubleshooting

  • Byproduct Formation : Excess acyl chloride leads to diacylated hydrazide. Mitigated by slow addition of acyl chloride and strict stoichiometry.

  • Oxadiazole Ring Opening : Prolonged heating (>8 hours) degrades the oxadiazole moiety. Controlled reaction times and inert atmospheres (N₂) prevent decomposition .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield OptimizationPurity Method
Oxadiazole FormationTCICA, CH₃CN, 0–5°C75–85% (scaled to 125 mmol) TLC (Rf = 0.4 in EtOAc/hexane)
Benzamide CouplingK₂CO₃, DMF, 60°C80–90% HPLC (C18 column, 95% purity)

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–C = 1.39–1.48 Å) and confirms oxadiazole geometry .
    • NMR Spectroscopy : ¹H NMR (δ 8.2–8.4 ppm for aromatic protons), ¹³C NMR (δ 165 ppm for carbonyl) .
  • Purity Assessment :
    • HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .
    • Mass Spectrometry : ESI-MS m/z 485.2 [M+H]⁺ .

Q. Table 2: Key Spectral Data

TechniqueParametersCritical Findings
X-rayOrthorhombic P2₁2₁2₁, a = 6.017 Å Confirms planarity of oxadiazole ring
¹H NMR400 MHz, DMSO-d6δ 4.1 ppm (pentyloxy -OCH₂)

Advanced: How can researchers investigate the biological activity of this compound, particularly its antimicrobial and anticancer potential?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Broth microdilution against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
    • Time-Kill Studies : Log-phase reduction over 24 hours at 2× MIC .
  • Anticancer Screening :
    • MTT Assay : IC₅₀ values against HeLa (12 µM) and MCF-7 (18 µM) cells .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Q. Table 3: Biological Activity Profile

AssayTargetResultReference
MICS. aureus8 µg/mL
IC₅₀HeLa cells12 µM

Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulations (AutoDock Vina) predict binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹) to kinase domains .
  • Fluorescence Quenching : Titration with human serum albumin (Ksv = 3.8×10⁴ M⁻¹) .

Q. Table 4: Interaction Study Methods

TechniqueTarget ProteinKey Parameter
DockingCOX-2Binding affinity (ΔG)
SPREGFR kinaseAssociation rate (ka)

Advanced: How should researchers address contradictions in solubility or bioactivity data across studies?

Methodological Answer:

  • Solubility Conflicts :
    • Alternative Solvents : Use DMSO/PBS mixtures (up to 20% DMSO) for in vitro assays .
    • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in aqueous buffers .
  • Bioactivity Variability :
    • Strain-Specific Effects : Validate antimicrobial activity against clinical isolates .
    • Dose-Response Replicates : Perform triplicate MTT assays with positive controls (e.g., doxorubicin) .

Advanced: What structure-activity relationship (SAR) strategies enhance this compound’s efficacy?

Methodological Answer:

  • Oxadiazole Modifications : Replace methanesulfonyl with sulfamoyl to improve solubility (logP reduction from 3.8 to 2.1) .
  • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to boost anticancer activity (IC₅₀ reduction by 40%) .

Q. Table 5: SAR Comparison

DerivativeModificationBioactivity Change
Sulfamoyl analog-SO₂NH₂ at phenylMIC ↓ 50%
Nitro-substituted-NO₂ at benzamideIC₅₀ ↓ to 7 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.